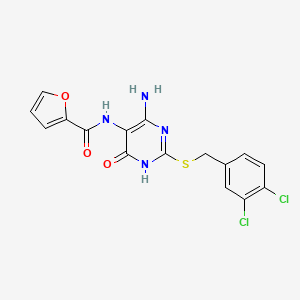![molecular formula C11H16ClNO B2888811 [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride CAS No. 1807891-08-2](/img/structure/B2888811.png)
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71. This compound is known for its unique structure, which includes a phenyloxolan ring and a methanamine group. It is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Phenyloxolan Ring: The initial step involves the formation of the phenyloxolan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the phenyloxolan intermediate with a suitable amine source under appropriate conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur when the compound reacts with suitable electrophiles or nucleophiles.
Aplicaciones Científicas De Investigación
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[(2R,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride: This compound has a similar structure but differs in the stereochemistry of the phenyloxolan ring.
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride: Another stereoisomer with different spatial arrangement of atoms.
[(2R,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride: This compound also differs in the stereochemistry, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
[(2S,5R)-5-phenyloxolan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2888728.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)
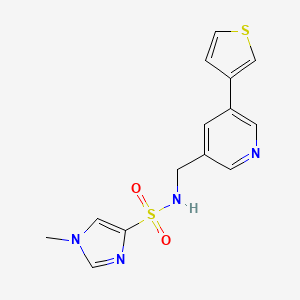
![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2888734.png)
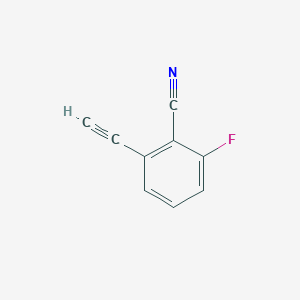
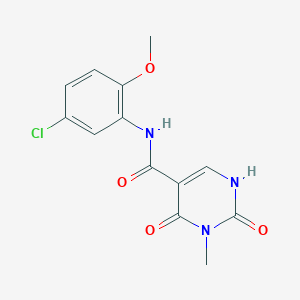
![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)
![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)
![3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2888747.png)
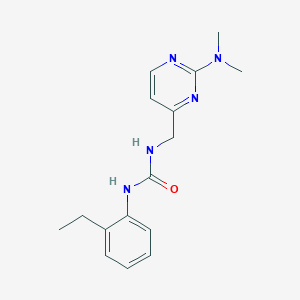
![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2888750.png)
